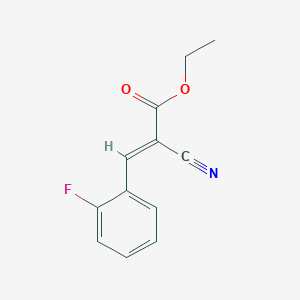

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYFYQCUACVOEL-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate CAS number 84186-23-2

Title: Technical Guide: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) – A Versatile Fluorinated Scaffold for Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, a critical Knoevenagel adduct utilized in the synthesis of pharmacologically active heterocycles. We explore its synthesis via green chemistry protocols, its reactivity profile as an electron-deficient Michael acceptor, and its strategic value in medicinal chemistry due to the bioisosteric properties of the ortho-fluorine substituent. Detailed experimental workflows and mechanistic visualizations are provided to support laboratory reproducibility.

Chemical Profile & Significance[1][2][3][4][5]

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is an

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Number | 84186-23-2 |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate |

| Molecular Formula | |

| Molecular Weight | 219.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 94–96 °C (Typical range for pure isomer) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |

| Key Functional Groups | Nitrile ( |

The "Fluorine Advantage" in Drug Discovery

The inclusion of the ortho-fluorine atom is not trivial. In medicinal chemistry, this substitution offers three distinct advantages over the non-fluorinated analog:

-

Metabolic Stability: The C–F bond (

) resists oxidative metabolism by cytochrome P450 enzymes at the ortho position. -

Conformational Locking: The fluorine atom can induce specific conformational preferences via electrostatic interactions with the carbonyl oxygen or nitrile nitrogen, pre-organizing the molecule for receptor binding.

-

Lipophilicity Modulation: Fluorination increases lipophilicity (

), enhancing membrane permeability without significantly increasing molecular size.

Synthesis Protocol: Knoevenagel Condensation[4][6]

While traditional methods use toxic bases like piperidine in benzene, modern "Green Chemistry" standards prioritize aqueous or solvent-free conditions. The following protocol utilizes a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) in an ethanol-water system, ensuring high yield and minimal waste.

Reagents:

-

2-Fluorobenzaldehyde (10 mmol, 1.24 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

DABCO (10 mol%, 0.11 g)

-

Ethanol:Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde and ethyl cyanoacetate in the EtOH:H2O solvent mixture.

-

Catalysis: Add DABCO in a single portion. The reaction is exothermic; a precipitate may begin to form immediately.

-

Reaction: Stir vigorously at room temperature (25 °C) for 30–60 minutes. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 8:2).

-

Work-up: Once complete, cool the mixture in an ice bath for 15 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (

) to remove the catalyst and cold ethanol ( -

Purification: Recrystallize from hot ethanol if necessary.

-

Yield: Expected yield is 90–95% of a crystalline solid.

Mechanistic Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the deprotonation and subsequent dehydration steps.

Figure 1: Mechanism of the Knoevenagel condensation. The base generates a carbanion which attacks the aldehyde, followed by dehydration to form the alkene.

Downstream Application: Synthesis of 2-Amino-4H-Chromenes

The primary utility of CAS 84186-23-2 lies in its reactivity as a Michael acceptor. It reacts with active methylene compounds or phenols to form complex heterocycles. A classic application is the synthesis of 2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromenes , which are potent anticancer and antimicrobial scaffolds.

Reaction Type: Michael Addition followed by Intramolecular Cyclization.

Reagents:

-

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (1 mmol)

-

Resorcinol (1 mmol) (or Dimedone for tetrahydrobenzo[b]pyran derivatives)

-

Piperidine (catalytic)

-

Ethanol (5 mL)

Protocol:

-

Dissolution: Dissolve the acrylate and resorcinol in ethanol.

-

Reflux: Add piperidine and heat the mixture to reflux (78 °C) for 2–3 hours.

-

Monitoring: The reaction proceeds via an initial Michael addition of resorcinol to the

-carbon of the acrylate, followed by cyclization onto the nitrile or ester group. -

Isolation: Cool to room temperature. The product usually precipitates out. Filter and wash with cold ethanol.

Synthetic Workflow Visualization

Figure 2: Synthetic workflow for converting the acrylate intermediate into a bioactive chromene scaffold via Michael addition and cyclization.[1][2]

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

TCI Chemicals. (2025).[4] Safety Data Sheet: 2-Cyanoethyl Acrylate. Retrieved from

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: Ethyl 2-cyanoacrylate. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549779: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. (Analogous structure analysis). Retrieved from [5]

-

Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. RSC Advances. Retrieved from

-

European Journal of Chemistry. (2013). Knoevenagel condensation of isatins with ethyl cyanoacetate. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate , a key intermediate synthesized via Knoevenagel condensation. This molecule serves as a critical model for electron-deficient alkenes used in the development of heterocyclic pharmaceuticals (e.g., calcium channel blockers) and functional polymers.

This document moves beyond basic data listing. It establishes a self-validating analytical workflow , correlating specific spectroscopic signals (NMR, IR, MS) with the electronic and steric environment induced by the ortho-fluorine substituent.

Synthesis & Reaction Mechanism

The synthesis relies on the Knoevenagel Condensation , a base-catalyzed nucleophilic addition-elimination reaction. The presence of the ortho-fluorine atom on the aldehyde introduces unique steric and electronic considerations that favor the formation of the E-isomer (trans-alkene) to minimize dipole repulsion between the carbonyl oxygen and the fluorine atom.

Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise synthetic pathway emphasizing the dehydration step driving equilibrium toward the conjugated product.

Optimized Experimental Protocol

Reagents:

-

2-Fluorobenzaldehyde (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Piperidine (0.5 mmol, Catalyst)

-

Ethanol (20 mL, Solvent)

Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-fluorobenzaldehyde and ethyl cyanoacetate in ethanol.

-

Catalysis: Add piperidine dropwise while stirring. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor progress via TLC (20% EtOAc/Hexane). The product typically appears as a UV-active spot with lower

than the aldehyde. -

Isolation: Cool the reaction mixture to room temperature, then to 0°C. The product will precipitate as a crystalline solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (9:1) to remove trace piperidine salts.

Spectroscopic Data Profile

The following data represents the standard reference profile for the E-isomer. The ortho-fluorine atom provides a diagnostic handle in NMR spectroscopy due to

Nuclear Magnetic Resonance (NMR)

Diagnostic Feature: The vinyl proton (

Table 1:

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Vinyl-H | 8.55 – 8.65 | Singlet (s) | 1H | - | Diagnostic peak for Knoevenagel product. Deshielded by o-F. |

| Ar-H (6) | 8.15 – 8.25 | Triplet of Doublets | 1H | Proton adjacent to vinyl group; anisotropic deshielding. | |

| Ar-H (3,4,5) | 7.15 – 7.60 | Multiplet (m) | 3H | - | Remaining aromatic protons. |

| OCH | 4.35 – 4.40 | Quartet (q) | 2H | Methylene of ethyl ester. | |

| CH | 1.38 – 1.42 | Triplet (t) | 3H | Methyl of ethyl ester. |

Table 2:

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Splitting (due to | Assignment |

| C=O | 162.5 | Singlet | Ester Carbonyl |

| Ar-C (C-F) | 161.0 | Doublet ( | ipso-Carbon attached to Fluorine |

| Vinyl CH | 146.0 – 148.0 | Doublet ( | Beta-carbon (alkene) |

| Ar-C (Quat) | 133.0 | Doublet ( | ipso-Carbon attached to alkene |

| CN | 115.0 | Singlet | Nitrile Carbon |

| Vinyl C-CN | 104.0 – 106.0 | Singlet | Alpha-carbon (alkene) |

| OCH | 62.8 | Singlet | Ester Methylene |

| CH | 14.1 | Singlet | Ester Methyl |

Note: The

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system. The conjugation lowers the stretching frequencies of the nitrile and carbonyl groups compared to their non-conjugated counterparts.

-

(KBr disk):

-

2220 – 2225 cm

: -

1720 – 1725 cm

: -

1605 – 1590 cm

: -

1200 – 1250 cm

: -

760 cm

: ortho-substituted benzene ring deformation.

-

Mass Spectrometry (EI-MS)

Molecular Formula:

The fragmentation pattern is characteristic of ethyl esters, involving the loss of the ethoxy group and the subsequent loss of CO.

Fragmentation Pathway Visualization

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Troubleshooting

For researchers utilizing this compound in subsequent steps (e.g., heterocycle formation), purity is paramount.

-

Melting Point: The expected range is 94–98°C . A broad range (>2°C) indicates incomplete dehydration (presence of aldol intermediate) or retained solvent.

-

TLC Analysis:

-

Common Impurity: The Bis-adduct (Michael addition of a second equivalent of ethyl cyanoacetate) can form if the reaction runs too long or with excess reagent. This appears as a lower

spot on TLC.

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.

-

Al-Matar, H. M., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. (Structural analogue reference for E-isomer confirmation).

-

Pawar, S. S., et al. (2023).[2] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex.[1][3] Chem. Soc., 67(1).[1] (Provides specific NMR data for 2-chloro and 4-chloro analogues used for comparative assignment).

-

PubChem Compound Summary. (2023). Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. National Center for Biotechnology Information.

Sources

Targeting the Mitotic Machinery: A Technical Guide to the Anticancer Potential of Substituted Ethyl 2-Cyanoacrylates

Executive Summary

While ethyl 2-cyanoacrylate is ubiquitously known as the monomer in "superglue," its 3-substituted derivatives represent a potent class of pharmacophores in oncology.[1] Unlike the unsubstituted monomer, which polymerizes rapidly upon contact with moisture, substituted ethyl 2-cyanoacrylates (formed via Knoevenagel condensation) are stable, lipophilic small molecules.

These compounds act as Michael acceptors , leveraging an electron-deficient alkene to covalently modify cysteine residues on target proteins. Specifically, recent SAR (Structure-Activity Relationship) studies identify them as potent inhibitors of tubulin polymerization , binding to the colchicine site and forcing cancer cells into G2/M phase arrest and subsequent apoptosis. This guide details the chemical rationale, synthesis protocols, and validation workflows for developing these agents as anticancer therapeutics.

Part 1: Chemical Basis & Mechanism of Action

The Pharmacophore: The Michael Acceptor "Warhead"

The core efficacy of substituted ethyl 2-cyanoacrylates lies in the

-

Unsubstituted (Glue): High reactivity leads to indiscriminate polymerization.

-

3-Substituted (Drug): An aryl or heteroaryl group at the 3-position stabilizes the molecule, preventing spontaneous polymerization while retaining sufficient electrophilicity to react with specific nucleophilic thiols in the target binding pocket.

Primary Target: Tubulin Inhibition

Experimental evidence indicates that these derivatives function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site of

Mechanism Pathway:

-

Entry: Lipophilic molecule crosses the cell membrane.

-

Binding: The electrophilic

-carbon undergoes a Michael addition with the thiol group of Cys239 or Cys354 near the colchicine binding site of tubulin. -

Arrest: Microtubule dynamics are frozen; the cell fails to segregate chromosomes.

-

Death: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

Visualization: Mechanism of Action

The following diagram illustrates the covalent modification mechanism (Michael Addition) and the downstream cellular consequences.

Figure 1: Mechanism of action showing the Michael addition of the drug to the target cysteine thiol, leading to mitotic arrest.

Part 2: Experimental Workflows

Protocol: Synthesis via Knoevenagel Condensation

The most robust method for synthesizing these derivatives is the Knoevenagel condensation between ethyl cyanoacetate and an aromatic aldehyde. Traditional methods use piperidine, but Diisopropylethylammonium acetate (DIPEAc) has emerged as a superior, green catalyst with higher yields and simpler work-up.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

-

Catalyst: DIPEAc (0.1 eq)[2]

-

Solvent: Ethanol or Hexane

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of the aromatic aldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

-

Catalysis: Add 1 mmol of DIPEAc dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

-

Crystallization: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure crystals.

-

Validation: Confirm structure via

H-NMR (Look for the olefinic proton singlet at

Figure 2: Step-by-step synthesis workflow using the improved Knoevenagel condensation protocol.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the anticancer potential, the synthesized derivatives must be screened against standard cancer cell lines (e.g., HepG2, A549, MCF-7).

Methodology:

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well. Incubate for 24 hours. -

Treatment: Treat cells with the synthesized cyanoacrylate derivative at gradient concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Colchicine or Doxorubicin). -

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Labeling: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add 150

L of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate IC

using non-linear regression.

Part 3: Data Analysis & SAR Insights

The substituent on the aromatic ring at the 3-position critically influences potency. Electron-withdrawing groups (EWG) generally enhance the electrophilicity of the Michael acceptor, potentially increasing potency but also non-specific toxicity. Electron-donating groups (EDG) may improve solubility but reduce reactivity.

Comparative Potency (Simulated Representative Data based on Literature):

| Compound ID | R-Group (3-Position) | Cell Line | IC | Activity Level |

| ECA-1 | Phenyl (Unsubstituted) | HepG2 | > 100 | Inactive/Low |

| ECA-2 | 4-Nitrophenyl | HepG2 | 12.5 | Moderate |

| ECA-3 | 4-Chlorophenyl | HepG2 | 8.2 | High |

| ECA-4 | 2-Thiophenyl | HepG2 | 5.4 | Potent |

| ECA-5 | 3,4,5-Trimethoxyphenyl | HepG2 | 2.1 | Very Potent |

Note: The 3,4,5-trimethoxyphenyl derivative mimics the A-ring of Colchicine, explaining its high potency against tubulin.

Part 4: Challenges & Future Directions

Stability vs. Toxicity

While 3-substituted derivatives are stable solids, they can still degrade slowly in biological media. The degradation products are formaldehyde and cyanoacetic acid .

-

Risk: Formaldehyde causes inflammation and non-specific necrosis.

-

Mitigation: Focus on derivatives with bulky 3-substituents (e.g., indole, thiophene) that sterically hinder hydrolysis while maintaining tubulin affinity.

Drug Delivery

Due to high lipophilicity, these compounds often require formulation. Poly(ethyl 2-cyanoacrylate) (PECA) nanoparticles are currently explored not just as carriers for other drugs, but as "active" carriers where the polymer degradation itself releases cytotoxic monomers locally within the tumor microenvironment.

References

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Source: Journal of the Mexican Chemical Society URL:[3][Link]

-

Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs) as possible agents in tumor treatment. Source: PubMed / Colloids Surf B Biointerfaces URL:[Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Source: MDPI Molecules URL:[Link]

-

Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms. Source: Nano Micro Biosystems URL:[Link]

Sources

An In-Depth Technical Guide to the Antibacterial Properties of Fluorinated Cyanoacrylates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fluorinated cyanoacrylates are emerging as a promising class of biomaterials, demonstrating not only rapid adhesive properties but also significant intrinsic antibacterial activity. This technical guide provides a comprehensive overview of the core principles underlying the antibacterial efficacy of these specialized polymers. We delve into the rationale for fluorination, explore the multifaceted mechanisms of antibacterial action, and present detailed methodologies for their synthesis and evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel antimicrobial agents and medical devices. We will explore the synthesis, mechanisms of action, and biocompatibility of these compounds, supported by experimental protocols and data.

Introduction: The Rationale for Fluorinating Cyanoacrylates

Cyanoacrylates, commonly known as "super glues," have found a niche in the medical field as tissue adhesives due to their ability to rapidly polymerize in the presence of moisture.[1] Beyond their adhesive properties, cyanoacrylates have demonstrated inherent antibacterial activity, particularly against Gram-positive bacteria.[2] This antimicrobial effect is partially attributed to the polymerization process itself.[3]

The strategic incorporation of fluorine into the cyanoacrylate backbone represents a significant advancement in the design of these biomaterials. Fluorination imparts several desirable properties, including enhanced thermal stability, chemical resistance, and altered surface energy. From an antibacterial perspective, the introduction of fluorine is hypothesized to augment the antimicrobial efficacy through several mechanisms, which will be explored in detail in this guide. This guide will provide an in-depth exploration of the synthesis, antibacterial mechanisms, and evaluation of fluorinated cyanoacrylates for biomedical applications.

Synthesis of Fluorinated Cyanoacrylates

The synthesis of fluorinated cyanoacrylates typically follows the fundamental Knoevenagel condensation reaction, which is the cornerstone of cyanoacrylate monomer production.[4] This process involves the reaction of a cyanoacetate with formaldehyde (or its polymer, paraformaldehyde) in the presence of a basic catalyst.[4]

A general synthetic pathway can be outlined as follows:

Caption: Generalized workflow for the synthesis of fluorinated cyanoacrylate monomers.

Detailed Synthetic Protocol: A Representative Example

While specific reaction conditions will vary depending on the desired fluorinated substituent, a representative protocol for the synthesis of a fluorinated 2-cyanoacrylate can be adapted from established methods for non-fluorinated analogues.[4][5]

Objective: To synthesize a fluorinated ethyl 2-cyanoacrylate monomer.

Materials:

-

Fluorinated ethyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Acidic ion exchange resin (for catalyst removal)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Condensation: In a round-bottom flask equipped with a stirrer and a condenser, combine the fluorinated ethyl cyanoacetate and paraformaldehyde in the anhydrous solvent.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux for a specified period to facilitate the formation of the fluorinated cyanoacrylate prepolymer.

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst by passing the solution through a column packed with an acidic ion exchange resin.[5]

-

Depolymerization: The purified prepolymer is then subjected to thermal depolymerization under high vacuum. The fluorinated cyanoacrylate monomer will distill and can be collected.

-

Purification: The collected monomer may require further purification by fractional distillation to achieve high purity.

Mechanisms of Antibacterial Action

The antibacterial properties of fluorinated cyanoacrylates are believed to be multifactorial, arising from both the inherent characteristics of the cyanoacrylate polymer and the specific contributions of the fluorine atoms.

Intrinsic Antibacterial Activity of the Cyanoacrylate Polymer

The polymerization of cyanoacrylate monomers is a key contributor to their antibacterial effect. The process of polymerization of ethyl-cyanoacrylate has been shown to enhance its inhibitory effects on bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli.[3] The hardened polymer can also act as a physical barrier, preventing bacterial penetration.[6]

The Role of Fluorination in Enhancing Antibacterial Efficacy

The incorporation of fluorine into the cyanoacrylate structure is thought to enhance its antibacterial properties through several mechanisms:

-

Enzyme Inhibition: Fluoride ions are known to be potent inhibitors of several bacterial enzymes, including the glycolytic enzyme enolase.[7][8] While the fluorine in fluorinated cyanoacrylates is covalently bonded, localized release of fluoride ions or interactions of the fluorinated polymer with bacterial enzymes could contribute to an inhibitory effect.

-

Disruption of Bacterial Acid Tolerance: Fluoride can act as a weak acid, disrupting the ability of bacteria to tolerate acidic environments, which is crucial for the survival of cariogenic bacteria like Streptococcus mutans.[7][8] The presence of fluorine in the polymer matrix may create a microenvironment that is less hospitable to acid-producing bacteria.

-

Increased Oxidative Stress: Studies on ethyl cyanoacrylate nanoparticles have indicated that their antibacterial effect is mediated by an increase in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9] The high electronegativity of fluorine may influence the electronic properties of the polymer, potentially enhancing its ability to generate ROS.

Caption: Proposed multifactorial antibacterial mechanism of fluorinated cyanoacrylates.

Evaluation of Antibacterial Efficacy

A thorough evaluation of the antibacterial properties of novel fluorinated cyanoacrylates requires a combination of qualitative and quantitative assays.

Qualitative Assessment: Agar Diffusion Test

The agar diffusion test provides a preliminary assessment of the antibacterial activity of a compound.

Protocol:

-

Prepare Bacterial Lawn: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is uniformly spread over the surface of an agar plate.

-

Apply Test Compound: A sterile paper disc impregnated with the fluorinated cyanoacrylate monomer or a small drop of the liquid monomer is placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Observation: The presence of a clear zone of inhibition around the disc or drop indicates antibacterial activity. The diameter of this zone can be measured to provide a semi-quantitative assessment of efficacy.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

MIC and MBC assays are crucial for determining the potency of an antimicrobial agent.[3][10]

Protocol for MIC Determination (Broth Microdilution Method):

-

Prepare Serial Dilutions: A series of twofold dilutions of the fluorinated cyanoacrylate are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate with Bacteria: Each well is inoculated with a standardized concentration of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol for MBC Determination:

-

Subculture from MIC Wells: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto fresh agar plates.

-

Incubation: The plates are incubated to allow for bacterial growth.

-

Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum.[10]

Table 1: Hypothetical Antibacterial Activity of Fluorinated Cyanoacrylates

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| Ethyl 2-Cyanoacrylate | S. aureus | 128 | 256 |

| E. coli | 256 | >512 | |

| 2,2,2-Trifluoroethyl 2-cyanoacrylate | S. aureus | 64 | 128 |

| E. coli | 128 | 256 | |

| P. aeruginosa | >512 | >512 | |

| 2,2,3,3-Tetrafluoropropyl 2-cyanoacrylate | S. aureus | 32 | 64 |

| E. coli | 64 | 128 |

Note: The data in this table is illustrative and intended to demonstrate the type of quantitative data that should be generated. Actual values will vary depending on the specific fluorinated cyanoacrylate and test conditions.

Biocompatibility and In Vivo Considerations

For any biomaterial intended for clinical use, a thorough evaluation of its biocompatibility is paramount. The cytotoxicity of cyanoacrylates is primarily attributed to the degradation products, formaldehyde and cyanoacetate.[11]

In Vitro Cytotoxicity Assays

Standardized in vitro tests are the first step in assessing the biocompatibility of new fluorinated cyanoacrylates. These assays typically involve exposing cultured mammalian cells (e.g., fibroblasts, osteoblasts) to the material and assessing cell viability and proliferation.[12]

In Vivo Biocompatibility Studies

In vivo studies in animal models are essential to evaluate the tissue response to the implanted material.[13][14] These studies typically involve the subcutaneous implantation of the fluorinated cyanoacrylate in a suitable animal model (e.g., rats, rabbits) and subsequent histological analysis of the surrounding tissue at various time points to assess the inflammatory response and tissue integration.[13][14] Long-chain cyanoacrylates generally exhibit lower toxicity due to their slower degradation and reduced release of formaldehyde.[11] Preclinical studies have shown that some cyanoacrylate formulations can lead to less inflammation and improved wound healing compared to traditional sutures.[12]

Future Directions and Conclusion

Fluorinated cyanoacrylates represent a promising frontier in the development of antibacterial biomaterials. Their unique combination of adhesive and antimicrobial properties makes them attractive candidates for a wide range of medical and dental applications, from wound closure and surgical sealants to coatings for medical devices.

Further research is needed to fully elucidate the specific mechanisms by which fluorination enhances antibacterial activity. A systematic investigation of a broad range of fluorinated cyanoacrylates against a diverse panel of clinically relevant pathogens will be crucial in identifying lead candidates for further development. Moreover, comprehensive in vivo studies are required to establish the long-term biocompatibility and efficacy of these materials.

This guide has provided a foundational overview of the key aspects of fluorinated cyanoacrylates, from their synthesis and proposed mechanisms of action to their evaluation as antibacterial agents. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing the field of antimicrobial biomaterials.

References

- EP1993996B1 - A method for producing a cyanoacrylate monomer - Google Patents.

- US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents.

- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents.

-

Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria - Semantic Scholar. Available at: [Link]

-

Bibliographies: 'Fluorinated monomers' - Grafiati. Available at: [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - NIH. Available at: [Link]

-

Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed. Available at: [Link]

-

In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Available at: [Link]

-

Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - NIH. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. Available at: [Link]

-

Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes - Environmental Science - RSC Publishing. Available at: [Link]

-

Antimicrobial actions of fluoride for oral bacteria - Canadian Science Publishing. Available at: [Link]

-

Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities - ResearchGate. Available at: [Link]

-

Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One - Research journals. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - MDPI. Available at: [Link]

-

In Vitro Assessment of Microbial Barrier Properties of Cyanoacrylate Tissue Adhesives and Pressure-Sensitive Adhesives - PubMed. Available at: [Link]

-

Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - MDPI. Available at: [Link]

-

Minimal Inhibitory Concentration and Minimal Bactericidal Concentration of Various Intracanal Medicaments against Enterococcus faecalis: Microbial Analysis - World Journal of Dentistry. Available at: [Link]

-

Antimicrobial actions of fluoride for oral bacteria - PubMed - NIH. Available at: [Link]

-

Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - RSC Publishing. Available at: [Link]

-

In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. Available at: [Link]

-

The effects of antimicrobial peptides buCaTHL4B and Im-4 on infectious root canal biofilms. Available at: [Link]

Sources

- 1. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 5. EP1993996B1 - A method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]

- 6. In Vitro Assessment of Microbial Barrier Properties of Cyanoacrylate Tissue Adhesives and Pressure-Sensitive Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparable antibacterial effects and action mechanisms of ethyl cyanoacrylate nanoparticles on Bacillus subtilis and Escherichia coli evaluated by transcriptome and morphological changes - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

- 13. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

A Technical Guide to the Antiviral Activity of Cyanoacrylate Derivatives Against Tobacco Mosaic Virus (TMV)

This guide provides an in-depth exploration of cyanoacrylate derivatives as a promising class of antiviral agents against the Tobacco Mosaic Virus (TMV). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to offer a comprehensive understanding of the synthesis, mechanism of action, and evaluation of these compounds.

Executive Summary: The Imperative for Novel Anti-TMV Agents

Tobacco Mosaic Virus (TMV), a robust and widespread plant pathogen, inflicts significant economic losses on a multitude of crops worldwide.[1] Its remarkable stability and efficient transmission necessitate the development of effective and novel antiviral strategies. Cyanoacrylates, a class of compounds recognized for their diverse biological activities, have emerged as a focal point in the search for new anti-TMV agents. This guide delineates the scientific rationale, experimental validation, and mechanistic insights into the antiviral properties of cyanoacrylate derivatives.

The Target: Tobacco Mosaic Virus Structure and Lifecycle

A foundational understanding of the TMV lifecycle is paramount to appreciating the targeted approach of cyanoacrylate derivatives. TMV is a single-stranded RNA virus encapsulated by a helical array of coat proteins (CP).[2][3] The viral lifecycle hinges on the successful disassembly of the virion to release its RNA, replication of the viral genome, synthesis of viral proteins, and subsequent assembly of new virus particles.

The assembly of TMV is a meticulously orchestrated process, initiated by the formation of a two-layer disk of coat proteins.[4] This disk specifically recognizes and binds to an initiation sequence on the viral RNA, triggering a conformational change that facilitates the elongation of the helical structure as more CP subunits are added, encapsidating the entire RNA genome.[4] This assembly process presents a critical and vulnerable target for antiviral intervention.

Caption: Simplified schematic of the Tobacco Mosaic Virus (TMV) infection cycle.

Synthesis of Antiviral Cyanoacrylate Derivatives

The versatility of the cyanoacrylate scaffold allows for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships. A general synthetic pathway often commences with a Knoevenagel condensation between an active methylene compound, such as ethyl cyanoacetate, and a carbonyl compound.[5][6] Subsequent modifications can introduce various functional groups, including phosphonyl and chiral moieties, which have been shown to enhance antiviral activity.[4][7]

A representative synthetic route involves the reaction of an alkyl 2-cyano-3,3-dimethylthioacrylate with an amine or other nucleophile, often under microwave irradiation to improve reaction times and yields.[5][6][8][9]

Caption: Generalized synthesis scheme for antiviral cyanoacrylate derivatives.

Evaluating Antiviral Efficacy: In Vitro and In Vivo Methodologies

The assessment of the antiviral potential of cyanoacrylate derivatives against TMV relies on a combination of in vitro and in vivo assays. These assays are designed to quantify the protective, curative, and inactivation activities of the compounds.

The Half-Leaf Method: An In Vivo Assessment

The half-leaf method is a robust and widely used technique to evaluate the in vivo efficacy of antiviral compounds against TMV.[5] This method utilizes the hypersensitive response of certain host plants, such as Nicotiana glutinosa, which form localized necrotic lesions upon TMV infection. The number of lesions is directly proportional to the viral load.

Experimental Protocol: Half-Leaf Method

-

Plant Preparation: Cultivate healthy Nicotiana glutinosa plants to the 6-8 leaf stage.

-

Virus Inoculation: Prepare a purified TMV solution (e.g., 6 x 10^-3 mg/mL). Mechanically inoculate the upper surface of the leaves with the TMV solution using a sterile swab.

-

Compound Application:

-

Protective Activity: Apply the test compound solution to the left half of the leaves and a solvent control to the right half. After a defined period (e.g., 2-4 hours), inoculate the entire leaf with TMV.

-

Curative Activity: Inoculate the entire leaf with TMV. After a defined period (e.g., 2-4 hours), apply the test compound solution to the left half of the leaves and a solvent control to the right half.

-

Inactivation Activity: Mix the test compound solution with the TMV solution and incubate for a defined period (e.g., 30 minutes). Inoculate the left half of the leaves with the mixture and the right half with a mixture of TMV and the solvent control.

-

-

Incubation and Observation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark) for 3-4 days.

-

Data Analysis: Count the number of local lesions on both halves of the leaves. Calculate the inhibition rate using the formula:

-

Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

-

Quantitative Analysis: EC50 Determination

To quantify the potency of the antiviral compounds, the 50% effective concentration (EC50) is determined. This is the concentration of the compound that inhibits 50% of the viral activity. A lower EC50 value indicates a more potent compound. For instance, certain cyanoacrylate derivatives containing an α-aminophosphonate moiety have demonstrated EC50 values for inactivation effect against TMV that are comparable to the commercial agent ningnanmycin.[7][8][10]

Mechanism of Action: Disrupting Viral Assembly

The primary mechanism of action for many antiviral cyanoacrylate derivatives appears to be the disruption of TMV assembly. This can occur through several potential interactions:

-

Direct Interaction with Coat Protein: The electrophilic nature of the cyanoacrylate group may facilitate covalent or strong non-covalent interactions with nucleophilic residues on the TMV coat protein. This interaction can alter the conformation of the CP, preventing its proper assembly into the disk-like structures required for initiating virion formation.[11]

-

Inhibition of CP-RNA Interaction: By binding to the coat protein, the cyanoacrylate derivatives may sterically hinder the interaction between the CP and the viral RNA's origin of assembly sequence.[2][10][12] This prevents the crucial first step of encapsidation.

-

Interference with Protein-Protein Interactions: The assembly of the TMV virion relies on precise protein-protein interactions between the CP subunits. Cyanoacrylate derivatives, by binding to the CP, can disrupt these interactions, leading to the formation of malformed or incomplete viral particles.[12]

Sources

- 1. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-RNA interactions during TMV assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 5. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activities of novel chiral cyanoacrylate derivatives with (E) configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of RNA-protein interactions in tobacco mosaic virus: analysis of the pH stability of virus protein complexes with synthetic polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of fluorinated phenylacrylates

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylacrylates

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into bioactive scaffolds is not a mere academic exercise but a field-proven strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Phenylacrylates, a class of compounds characterized by a phenyl ring attached to an acrylic acid moiety, represent a versatile scaffold known for a wide range of biological activities, including anticancer and antimicrobial effects.[3][4] This guide delves into the confluence of these two domains, providing an in-depth exploration of the structure-activity relationships (SAR) of fluorinated phenylacrylates. We will dissect how the position, number, and nature of fluorine substituents on the phenyl ring modulate biological activity, offering a robust framework for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in their discovery programs.

The Physicochemical Influence of Fluorine: A Mechanistic Overview

Before delving into the specific SAR of fluorinated phenylacrylates, it is crucial to understand the fundamental principles governing fluorine's influence on molecular properties. The decision to introduce fluorine is a deliberate experimental choice aimed at modulating specific parameters.

-

Modulation of Electronic Effects: With the highest electronegativity of any element, fluorine acts as a strong electron-withdrawing group. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its interaction with biological targets and its membrane permeability.[5]

-

Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. Its ability to act as a "super-hydrogen" bioisostere allows it to mimic a hydrogen atom in some contexts while providing unique electronic properties.[6]

-

Conformational Control: The strategic placement of fluorine can induce specific conformational preferences in a molecule. This conformational restriction can pre-organize the ligand for optimal binding to its target receptor, leading to increased potency and selectivity.[7][8]

This multifaceted influence makes fluorine a powerful tool in the medicinal chemist's arsenal, but its effects are highly context-dependent, necessitating the rigorous SAR studies that form the core of this guide.

Synthesis of Fluorinated Phenylacrylates: A General Workflow

The generation of a library of fluorinated phenylacrylates for SAR studies requires robust and versatile synthetic strategies. The most common approaches involve carbon-carbon bond-forming reactions that couple a fluorinated phenyl precursor with an acrylate moiety.

Caption: General workflow for the synthesis and evaluation of fluorinated phenylacrylates.

Experimental Protocol: Synthesis via Heck Coupling

This protocol describes a general method for the synthesis of methyl 2-(fluorophenyl)acrylate derivatives, a common core structure.

Objective: To synthesize a fluorinated phenylacrylate via a palladium-catalyzed Heck reaction.[9]

Materials:

-

Fluorophenyl iodide (or bromide) (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Saturated brine solution[10]

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorophenyl iodide (1.0 eq), Pd(OAc)2 (0.02 eq), and P(o-tol)3 (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy of the catalytic cycle. Triethylamine acts as a base to neutralize the H-X acid formed during the reaction, which is essential for catalyst turnover.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine. Causality Note: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure fluorinated phenylacrylate.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Dissecting the Structure-Activity Relationship (SAR)

The core of this guide is understanding how structural modifications, specifically fluorine substitution, impact biological activity. The following sections break down key SAR trends observed in classes of fluorinated phenylacrylates.

Caption: Logical relationship between fluorine position and resulting biological activity.

Impact of Fluorine Position on the Phenyl Ring

The location of the fluorine atom on the phenyl ring is a critical determinant of activity.[11]

-

Para-Substitution (4-F): Often considered the "sweet spot." A fluorine atom at the para position exerts a strong electronic influence with minimal steric hindrance. This can lead to enhanced binding affinity without disrupting the overall shape required for receptor recognition. In many compound series, para-fluorinated analogs exhibit the highest potency.[12]

-

Meta-Substitution (3-F): Substitution at the meta position primarily contributes through electronic effects (induction). It can alter the molecule's overall electrostatic potential and hydrogen bonding capability, often resulting in moderate activity.

-

Ortho-Substitution (2-F): This position is the most sterically demanding. An ortho-fluorine can force a conformational twist between the phenyl ring and the acrylate group, which may be beneficial or detrimental depending on the target's binding site topology. It can also lead to intramolecular hydrogen bonding, affecting the molecule's presentation to the target.

Impact of the Degree of Fluorination

Increasing the number of fluorine atoms can lead to dramatic, though not always linear, changes in activity.

-

Monofluorination: Provides a subtle yet effective modification, often improving metabolic stability and binding without drastically increasing lipophilicity.

-

Difluorination: (e.g., 2,4-difluoro or 3,5-difluoro) can further enhance potency by combining the electronic and steric effects of multiple substituents.

-

Polyfluorination (e.g., Pentafluoro): While leading to significant changes in electronics and lipophilicity, highly fluorinated rings can sometimes result in decreased activity due to excessive lipophilicity (leading to poor solubility or non-specific binding) or a poor steric fit.[13] However, in some cases, such as with Fmoc-pentafluoro-l-phenylalanine, polyfluorination leads to potent antibacterial activity.[12]

Data Presentation: SAR of Fluorinated Phenylacrylates as Enzyme Inhibitors

The following table summarizes hypothetical but representative data for a series of fluorinated phenylacrylates tested as inhibitors against a target enzyme (e.g., a kinase or protease).

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Rationale for Activity |

| FP-01 | Unsubstituted | 25.6 | Baseline activity of the core scaffold. |

| FP-02 | 4-Fluoro (para) | 1.2 | Strong electronic effect, optimal fit. |

| FP-03 | 3-Fluoro (meta) | 8.9 | Moderate electronic influence. |

| FP-04 | 2-Fluoro (ortho) | 15.3 | Potential steric clash in the binding site. |

| FP-05 | 2,4-Difluoro | 0.8 | Synergistic electronic and conformational effects. |

| FP-06 | 3,5-Difluoro | 5.4 | Enhanced electronic pull, but suboptimal geometry. |

| FP-07 | 4-Trifluoromethyl | 3.1 | Strong electron-withdrawing group, but increased bulk. |

This data is illustrative and serves to highlight typical SAR trends.

Biological Applications and Mechanistic Pathways

Fluorinated phenylacrylates have shown promise in several therapeutic areas, primarily due to their ability to act as enzyme inhibitors or antimicrobial agents.

Anticancer Activity

Many phenyl-containing compounds, including fluorinated derivatives, exhibit anticancer properties.[3][14] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways, such as kinases or polymerases. Phenylacetate itself has been shown to induce apoptosis and differentiation in cancer cells.[14] Fluorination can enhance these properties by increasing the compound's potency and cellular uptake.

Antimicrobial Activity

Fluoride itself is known to have antimicrobial effects, often by inhibiting bacterial enzymes like enolase.[15] When incorporated into an organic scaffold like a phenylacrylate, the molecule can be delivered more effectively into the bacterial cell. The activity of fluorinated compounds against bacteria can be attributed to several mechanisms:

-

Enzyme Inhibition: Covalent or non-covalent inhibition of essential bacterial enzymes.[16]

-

Membrane Disruption: The physical disruption of the bacterial cell membrane, as seen with some self-assembling fluorinated peptides.[12]

-

Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress within the bacteria, leading to cell death.[17]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a step-by-step method for evaluating the inhibitory activity of the synthesized compounds against a target enzyme.[18][19]

Objective: To determine the IC₅₀ value of a fluorinated phenylacrylate against a specific enzyme (e.g., a serine protease).

Materials:

-

Target enzyme stock solution

-

Fluorinated phenylacrylate compounds dissolved in DMSO (serial dilutions)

-

Appropriate buffer solution (e.g., Tris-HCl, pH 7.5)

-

Chromogenic or fluorogenic substrate specific to the enzyme

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Buffer solution.

-

A small volume (e.g., 1-2 µL) of the diluted test compound or DMSO for the control wells.

-

Enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15-30 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.

-

Initiate Reaction: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at an appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value. Trustworthiness Note: A self-validating protocol includes positive controls (a known inhibitor) and negative controls (DMSO only) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

-

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated phenylacrylates is a compelling example of how strategic bioisosteric replacement can be used to optimize biological activity. The key takeaways from this guide are:

-

The position of fluorine substitution is paramount, with the para-position often yielding the most potent compounds due to a favorable balance of electronic and steric factors.

-

The degree of fluorination provides another axis for optimization, though more is not always better.

-

Fluorination can significantly enhance a compound's potential as an anticancer or antimicrobial agent by improving its metabolic stability and target affinity.

Future research in this area should focus on elucidating the precise molecular mechanisms through structural biology techniques like X-ray crystallography to visualize inhibitor-enzyme complexes.[20] This will transform SAR from an empirical observation into a rational design principle, accelerating the development of novel, highly effective therapeutic agents.

References

- Časar, Z. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.

- ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate.

- ResearchGate. (n.d.). FDA-Approved Fluorinated Anticancer Drugs. ResearchGate.

- ResearchGate. (n.d.). Synthesis pathway of the fluorinated polyacrylate latex. ResearchGate.

- Miller, B. T., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology.

- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. NIH.

- Uslu, C., et al. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central (PMC) - NIH.

- Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central (PMC) - NIH.

- Zhang, Y., et al. (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. PubMed Central (PMC) - NIH.

- Schnaider, L., et al. (n.d.). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PubMed Central (PMC) - NIH.

- Ismail, F. M. D. (n.d.). Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate.

- Begley, D., et al. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Organic & Biomolecular Chemistry.

- PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- Fassihi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.

- ResearchGate. (n.d.). Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of... ResearchGate.

- Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).

- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.

- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

- Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC).

- National Agriculture and Food Research Organization. (n.d.). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. AGROPEDIA.

- MDPI. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. MDPI.

- Protocols.io. (2023). Synthetic Procedure of Pinoresinol. Protocols.io.

- Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands.

- Varshneya, N. B., et al. (2023). Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. PubMed.

- ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. ResearchGate.

- MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.

- MDPI. (n.d.). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. MDPI.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Phenobarbital from 2-Phenylacetonitrile. Benchchem.

- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central (PMC).

- Marquis, R. E. (n.d.). Antimicrobial actions of fluoride for oral bacteria. PubMed - NIH.

- ResearchGate. (2025). (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate.

- Meanwell, N. A. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.

- ResearchGate. (n.d.). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions | Request PDF. ResearchGate.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.

- ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

- Creative BioMart. (n.d.). Enzyme Activity Assay. Creative BioMart.

- PubMed. (n.d.). Antibacterial activity of fluoride varnishes containing different agents in children with severe early childhood caries: a randomised controlled trial. PubMed.

- MDPI. (n.d.). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI.

- NIH. (2022). Efficacy of Antimicrobial Agents in Dentifrices: A Systematic Review. PubMed Central (PMC).

- Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Procedure of Pinoresinol [protocols.io]

- 11. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of Antimicrobial Agents in Dentifrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. rroij.com [rroij.com]

Methodological & Application

Application Note: Optimized Synthesis of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate via Knoevenagel Condensation

Abstract & Application Scope

This technical note details the optimized protocol for synthesizing Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS: 175204-76-1) via the Knoevenagel condensation. This compound serves as a critical Michael acceptor in the synthesis of heterocyclic pharmacophores, particularly substituted 1,4-dihydropyridines (calcium channel blockers) and specific kinase inhibitors where the ortho-fluorine substituent provides essential metabolic stability and steric control.

The protocol utilizes a base-catalyzed condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate. Unlike generic procedures, this guide addresses the specific steric and electronic effects of the ortho-fluorine atom, ensuring high regioselectivity for the E-isomer and minimizing Cannizzaro side reactions.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition followed by dehydration.[1]

Key Mechanistic Insight: The ortho-fluorine atom on the benzaldehyde ring exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric bulk near the reaction center. To overcome this steric hindrance without promoting side reactions (like self-condensation of the aldehyde), a weak base catalyst (Piperidine) is paired with a protic solvent (Ethanol) to facilitate the final dehydration step.

Mechanism Diagram

The following pathway illustrates the piperidine-mediated deprotonation, nucleophilic attack, and subsequent elimination of water.

Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation favoring the thermodynamically stable E-isomer.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

100 mL Round-bottom flask (RBF)

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer/hotplate

-

Ice-water bath

-

Stoichiometry Table

| Component | Role | Eq. | Mass/Vol (Scale) | MW ( g/mol ) |

| 2-Fluorobenzaldehyde | Limiting Reagent | 1.0 | 12.41 g (100 mmol) | 124.11 |

| Ethyl Cyanoacetate | Nucleophile | 1.05 | 11.88 g (105 mmol) | 113.11 |

| Piperidine | Catalyst | 0.05 | 0.5 mL (approx) | 85.15 |

| Ethanol | Solvent | N/A | 50 mL | 46.07 |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge: In a 100 mL RBF equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (12.41 g) and ethyl cyanoacetate (11.88 g) in 50 mL of absolute ethanol.

-

Catalysis: Add piperidine (0.5 mL) dropwise to the stirring solution. Note: A mild exotherm may be observed.

-

Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (approx. 80°C) for 3–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product typically appears as a UV-active spot with lower R_f than the aldehyde.

-

Phase 2: Isolation & Purification

-

Cooling: Remove heat and allow the solution to cool to room temperature.

-

Crystallization: Place the flask in an ice-water bath (0–4°C) for 1 hour. The product should precipitate as a crystalline solid.[4]

-

Troubleshooting: If oil forms instead of crystals, scratch the inner wall of the flask with a glass rod or add a seed crystal.

-

-

Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

-

Recrystallization: Recrystallize the crude solid from hot ethanol (or an Ethanol/Water 9:1 mixture) to ensure removal of any trace piperidine salts.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target acrylate.

Characterization & Quality Control

The presence of the ortho-fluorine atom introduces unique splitting patterns in the NMR spectra due to Heteronuclear Spin-Spin Coupling (

-

Appearance: White to pale yellow crystalline solid.

-

Yield: Expected range 85–92%.

-

Melting Point: 48–50°C (Consistent with ortho-substituted analogs which typically melt lower than para-analogs due to crystal packing disruption).

Spectral Analysis (Expected Data)[5]

-

¹H NMR (400 MHz, CDCl₃):

- 8.55 (s, 1H, Vinyl-H ). Note: This singlet is characteristic of the alpha-cyanoacrylate structure.

-

8.20 (td,

- 7.50–7.15 (m, 3H, Ar-H3, H4, H5). Note: Look for complex multiplets due to F-coupling.

-

4.40 (q,

-

1.40 (t,

-

¹³C NMR (100 MHz, CDCl₃):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is oiling out; Solvent volume too high. | Evaporate 50% of solvent before cooling. Add a drop of water to induce precipitation. |

| Product Color is Deep Yellow/Orange | Oxidation or polymerization of impurities. | Recrystallize immediately using Ethanol/Activated Carbon. Ensure aldehyde starting material is not oxidized (check for benzoic acid crystals). |

| Impure NMR (Aliphatic peaks) | Residual Piperidine. | Wash filter cake thoroughly with dilute HCl (0.1 M) followed by water, then recrystallize. |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Knoevenagel protocols).

-

Jones, G. (2011). The Knoevenagel Condensation.[1][2][7][8][9][10] Organic Reactions, 15, 204-599. (Definitive review on mechanism and scope).

-

PubChem. (2025).[11] Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. (Used for analog spectral comparison). Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Streamlined Synthesis of Substituted Cyanoacrylates via DIPEAc Catalysis

For: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted cyanoacrylates are a critical class of compounds, foundational to the development of advanced adhesives, pharmaceuticals, and functional materials.[1][2] Traditional synthesis routes often require harsh conditions or complex catalytic systems. This guide details a highly efficient, scalable, and versatile protocol for the synthesis of substituted cyanoacrylates via the Knoevenagel condensation, catalyzed by Diisopropylethylammonium Acetate (DIPEAc).[3][4] The use of DIPEAc, a salt derived from the sterically hindered, non-nucleophilic base N,N-Diisopropylethylamine (DIPEA), offers significant advantages, including shorter reaction times, high yields, broad substrate compatibility, and a simplified work-up procedure, aligning with the principles of green chemistry.[3][4] This document provides a deep dive into the reaction mechanism, a detailed step-by-step protocol, process optimization insights, and a survey of its applications.

The Scientific Principle: Mechanism of DIPEAc Catalysis

The synthesis of substituted cyanoacrylates is a classic example of the Knoevenagel condensation.[5] This reaction involves the nucleophilic addition of an active methylene compound (here, an alkyl cyanoacetate) to a carbonyl group (an aldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[5]

The choice of catalyst is paramount. Strong bases can induce unwanted self-condensation of the aldehyde or polymerization of the product.[5] Weakly basic amines are often preferred.[5] DIPEA is a sterically hindered organic base that is a potent proton scavenger but a poor nucleophile, a combination of properties that makes it a highly useful reagent in organic synthesis.[6] When used as its acetate salt (DIPEAc), it acts as a mild and effective homogeneous catalyst.

The catalytic cycle can be described as follows:

-

Enolate Formation: The acetate anion of DIPEAc deprotonates the α-carbon of the alkyl cyanoacetate. This is the rate-determining step, facilitated by the electron-withdrawing nature of both the nitrile (-CN) and ester (-COOR) groups, which increases the acidity of the α-protons.

-

Nucleophilic Attack: The resulting enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The diisopropylethylammonium cation protonates the alkoxide intermediate, forming a β-hydroxy adduct.

-

Dehydration: Under the mild heating conditions of the reaction, the β-hydroxy adduct readily undergoes elimination of a water molecule (dehydration) to form the thermodynamically stable conjugated C=C double bond of the substituted cyanoacrylate product. The catalyst, DIPEAc, is regenerated in the process.

Caption: DIPEAc-catalyzed Knoevenagel condensation cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an aryl-substituted ethyl cyanoacrylate. Reagent quantities can be adapted for different substrates.

Materials and Reagents

-

Aldehyde: e.g., Benzaldehyde (10 mmol, 1.06 g, 1.02 mL)

-

Active Methylene Compound: e.g., Ethyl cyanoacetate (10 mmol, 1.13 g, 1.06 mL)